

Navigating Preclinical Toxicity of IOA-244: A Technical Guide

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Compound of Interest		
Compound Name:	Roginolisib	
Cat. No.:	B2511894	Get Quote

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the novel PI3K δ inhibitor, IOA-244 (also known as **Roginolisib**). Here, you will find a comprehensive overview of its preclinical toxicity profile, detailed experimental methodologies, and troubleshooting guidance to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the known target organs for IOA-244 toxicity in preclinical models?

A1: Based on 4-week Good Laboratory Practice (GLP) toxicology studies, the primary target organs for IOA-244 toxicity are the skin, gastrointestinal tract, and lymphoid tissue in dogs.[1] [2][3] In rats, toxicity was observed at higher doses, with lymphoid tissue also being affected.[1] [2]

Q2: What is the No-Observed-Adverse-Effect-Level (NOAEL) for IOA-244 in preclinical species?

A2: In rats, the NOAEL was established at 15 mg/kg/day following once-daily oral administration for 4 weeks. A NOAEL was not determined in dogs due to the observation of epithelial lesions of the skin at the lowest tested dose of 5 mg/kg. However, these effects were considered monitorable and reversible.

Q3: Are the observed toxicities with IOA-244 reversible?



A3: Yes, in dogs, toxicities affecting the digestive mucosa, liver, and skin observed at doses of 15 mg/kg and higher were shown to be reversible after cessation of treatment.

Q4: How does the pharmacokinetic profile of IOA-244 influence its toxicity?

A4: The pharmacokinetic (PK) profile of IOA-244 is a critical factor in its safety. The unique PK properties of **roginolisib** allow for selective PI3K δ inhibition without the significant gastrointestinal or dermatologic toxicities that have been observed with other PI3K inhibitors in clinical settings.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected mortality in dog studies.	Doses of 30 mg/kg and higher have been associated with increased mortality in dogs.	Review dosing regimen and consider dose reduction. Ensure adequate monitoring for clinical signs of distress.
Skin lesions observed at low doses in dogs.	This is a known toxicity of IOA- 244 in dogs, observed even at 5 mg/kg.	Implement a clear scoring system for dermatological toxicity. Consider including recovery groups to assess reversibility.
Gastrointestinal upset (e.g., diarrhea, vomiting) in animals.	Gastrointestinal toxicity is a dose-dependent effect of IOA-244, particularly in dogs.	Ensure proper hydration and nutrition. Monitor for signs of dehydration and weight loss. Collect fecal samples for analysis if necessary.
Evidence of lymphoid tissue depletion in histology.	Lymphoid tissue toxicity has been observed in both rats and dogs.	Ensure comprehensive histopathological evaluation of lymphoid organs (spleen, thymus, lymph nodes). Consider including immunophenotyping to assess effects on specific lymphocyte populations.



Quantitative Toxicity Data

The following tables summarize the key quantitative findings from preclinical toxicology studies of IOA-244.

Table 1: IOA-244 Toxicity Profile in Rats (4-Week GLP Study)

Dose (mg/kg/day)	Key Findings	NOAEL
≤ 75	Tolerated	15 mg/kg
≥ 100	Toxicity observed	-

Table 2: IOA-244 Toxicity Profile in Dogs (4-Week GLP Study)

Dose (mg/kg/day)	Key Findings	NOAEL
5	Epithelial lesions of the skin	Not Determined
≥ 15	Necrotizing damage of intestinal epithelia, digestive mucosa, liver, and skin toxicity (reversible)	-
≥ 30	Greater incidence of mortality	-

Experimental Protocols General Protocol for a 4-Week Repeated-Dose Oral Toxicity Study (GLP-compliant)

This protocol provides a generalized framework based on the conducted studies with IOA-244.

1. Test System:

- Species: Sprague-Dawley rats and Beagle dogs.
- Sex: Equal numbers of males and females.



- Health Status: Healthy, young adult animals.
- 2. Dosing:
- · Route of Administration: Oral gavage.
- Frequency: Once daily.
- Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group.
- Dose Formulation: IOA-244 suspended in an appropriate vehicle.
- 3. Study Duration:
- Treatment Period: 28 days.
- Recovery Period: A subset of animals from the high-dose and control groups are typically observed for a 4-week recovery period.
- 4. Observations and Examinations:
- · Mortality and Morbidity: Checked twice daily.
- Clinical Signs: Observed daily.
- Body Weight: Recorded weekly.
- Food Consumption: Measured weekly.
- Ophthalmology: Examined prior to study initiation and at termination.
- Electrocardiography (ECG): Performed on dogs at baseline and at specified intervals.
- Clinical Pathology: Blood and urine samples collected at baseline, mid-study, and termination for hematology, clinical chemistry, and urinalysis.
- Toxicokinetics: Blood samples collected at specified time points to determine plasma concentrations of IOA-244.

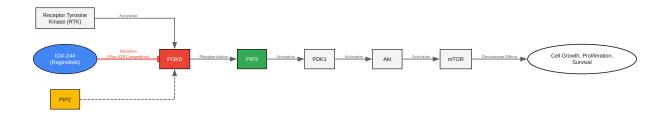


5. Pathology:

- Gross Necropsy: Full necropsy performed on all animals at termination.
- · Organ Weights: Key organs weighed.
- Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are processed for microscopic examination. Target organs from lower dose groups are also examined.

Signaling Pathway and Experimental Workflow

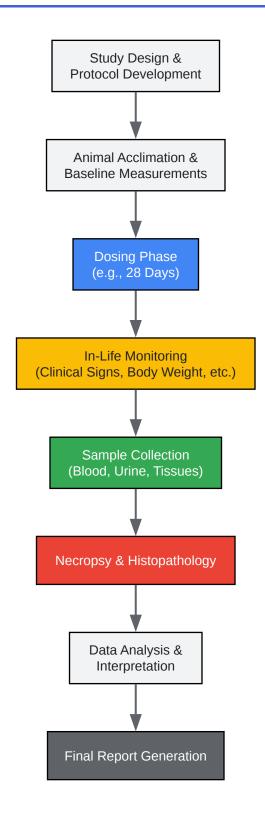
The following diagrams illustrate the mechanism of action of IOA-244 and a typical experimental workflow for a preclinical toxicity study.



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Caption: IOA-244 inhibits the PI3K δ signaling pathway.





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Caption: Workflow for a preclinical toxicity study.



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